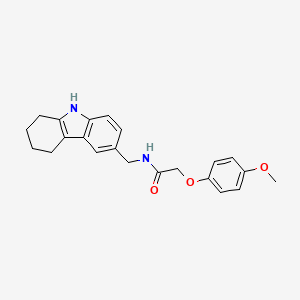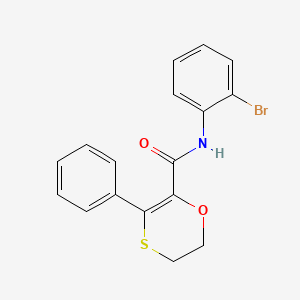
2-(4-methoxyphenoxy)-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetamide, 2-(4-methoxyphenoxy)-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]- is a complex organic compound with a unique structure that combines elements of acetamide, methoxyphenoxy, and tetrahydrocarbazol
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(4-methoxyphenoxy)-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]- typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the Methoxyphenoxy Intermediate: This step involves the reaction of 4-methoxyphenol with an appropriate acylating agent to form the methoxyphenoxy intermediate.
Synthesis of the Tetrahydrocarbazol Intermediate: This involves the cyclization of a suitable precursor to form the tetrahydrocarbazol ring system.
Coupling Reaction: The final step involves coupling the methoxyphenoxy intermediate with the tetrahydrocarbazol intermediate under specific conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Acetamide, 2-(4-methoxyphenoxy)-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenoxy and tetrahydrocarbazol moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines.
科学研究应用
Acetamide, 2-(4-methoxyphenoxy)-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a therapeutic agent, particularly in areas such as oncology or neurology.
Industry: It could be used in the development of new materials or as a catalyst in industrial processes.
作用机制
The mechanism of action of Acetamide, 2-(4-methoxyphenoxy)-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]- involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, modulating their activity, and influencing downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms.
相似化合物的比较
Similar Compounds
Similar compounds include other acetamide derivatives and tetrahydrocarbazol-based molecules. Examples are:
Acetamide, N-(4-methoxyphenyl)-: A simpler analog with similar functional groups.
Tetrahydrocarbazol derivatives: Compounds with variations in the carbazol ring system.
Uniqueness
The uniqueness of Acetamide, 2-(4-methoxyphenoxy)-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]- lies in its combined structural features, which may confer distinct chemical and biological properties compared to its analogs
属性
CAS 编号 |
1018050-75-3 |
|---|---|
分子式 |
C22H24N2O3 |
分子量 |
364.4 g/mol |
IUPAC 名称 |
2-(4-methoxyphenoxy)-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)acetamide |
InChI |
InChI=1S/C22H24N2O3/c1-26-16-7-9-17(10-8-16)27-14-22(25)23-13-15-6-11-21-19(12-15)18-4-2-3-5-20(18)24-21/h6-12,24H,2-5,13-14H2,1H3,(H,23,25) |
InChI 键 |
PZOJKYVKKYNGIS-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)OCC(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[1-({[(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B12175933.png)

![methyl 5-(4-fluorophenyl)-2-{[3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B12175941.png)
![N-(2-chlorophenyl)-4,4-dimethyl-3,8-dioxo-1-thioxohexahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide](/img/structure/B12175954.png)
![N-{2-[(cyclopropylcarbonyl)amino]ethyl}-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B12175961.png)
![6-[(7-fluoro-4-oxoquinazolin-3(4H)-yl)acetyl]-4-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B12175972.png)

![N-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine](/img/structure/B12175988.png)
methanone](/img/structure/B12175998.png)
![N-[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-methyl-4-quinolinecarboxamide](/img/structure/B12176000.png)


![1-(Morpholin-4-yl)-3-{6-[(tetrahydrofuran-2-ylmethyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}propan-1-one](/img/structure/B12176012.png)
